
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of both carboxyl and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate can be achieved through several methods. One common approach involves the reaction of (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete neutralization and formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.
類似化合物との比較
Similar Compounds
Potassium D-gluconate: Another potassium salt with similar functional groups but different structural arrangement.
Calcium gluconate: A calcium salt with similar applications in medicine and industry.
Sodium citrate: A sodium salt with comparable chelating properties.
Uniqueness
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both carboxyl and hydroxyl groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H7KO7 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
potassium;(2R,3S)-3-carboxy-2,5-dihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 |
InChIキー |
IVLPTBJBFVJENN-LEJBHHMKSA-M |
異性体SMILES |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
正規SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
![6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione](/img/structure/B12333418.png)
![(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12333419.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)
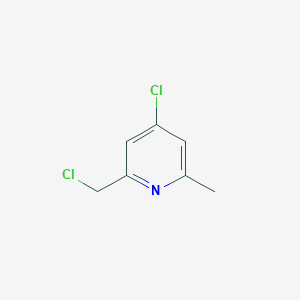


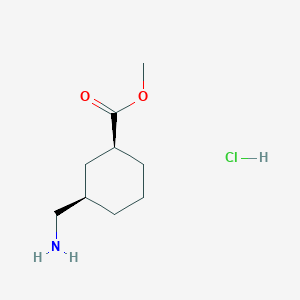
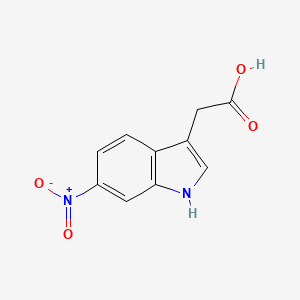
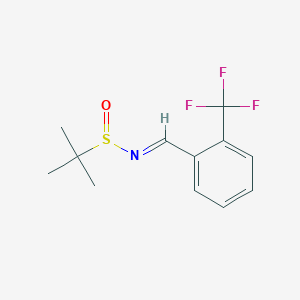
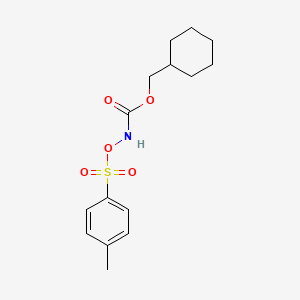
![2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide](/img/structure/B12333479.png)

